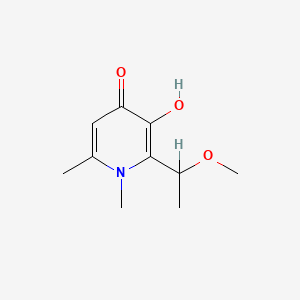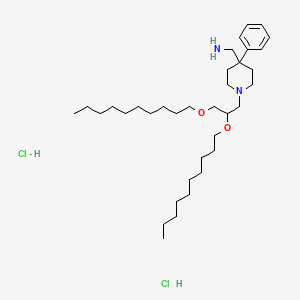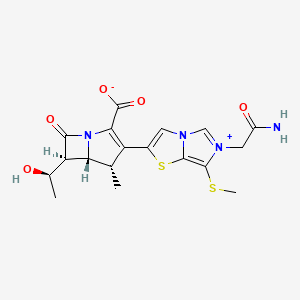
CP-775146
Overview
Description
. This compound has been extensively studied for its potential therapeutic applications, particularly in the regulation of lipid metabolism and gene expression.
Mechanism of Action
Target of Action
CP-775146 is a selective agonist of the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
This compound binds strongly to the PPARα ligand . This binding to PPARα triggers a series of biochemical reactions that lead to the activation of the receptor .
Biochemical Pathways
Upon activation, PPARα upregulates and expresses genes involved in lipid metabolism . Specifically, this compound prevents lipid accumulation by activating the liver fatty acid β-oxidation pathway . This pathway is crucial for the breakdown of fatty acids, which helps prevent lipid accumulation and promotes energy production .
Result of Action
The activation of PPARα by this compound leads to a decrease in lipid accumulation, thereby alleviating obesity-induced liver damage . By promoting the β-oxidation of fatty acids in the liver, this compound helps maintain lipid homeostasis and prevent the harmful effects of excessive lipid accumulation .
Preparation Methods
The synthesis of CP 775146 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the piperidine intermediate: This involves the reaction of 4-isopropylbenzyl chloride with piperidine under basic conditions to form the corresponding piperidine derivative.
Acylation: The piperidine intermediate is then acylated with 2-(4-isopropylphenyl)acetyl chloride to form the acylated piperidine derivative.
Coupling with phenol: The acylated piperidine derivative is then coupled with 2-methyl-2-(3-hydroxyphenoxy)propanoic acid under basic conditions to form CP 775146.
Chemical Reactions Analysis
CP 775146 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The phenoxy and piperidine groups in CP 775146 can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CP 775146 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of PPARα and its effects on gene expression.
Biology: CP 775146 is used to investigate the role of PPARα in various biological processes, including lipid metabolism and inflammation.
Medicine: The compound has potential therapeutic applications in the treatment of metabolic disorders, such as hyperlipidemia and diabetes, due to its ability to regulate lipid levels in the blood.
Comparison with Similar Compounds
CP 775146 is unique in its high selectivity and potency for PPARα compared to other similar compounds. Some similar compounds include:
WY-14643: Another PPARα agonist with similar effects on lipid metabolism but with different chemical structure and potency.
GW7647: A potent PPARα agonist with a different chemical structure and slightly different pharmacological profile.
Fenofibrate: A widely used PPARα agonist in clinical practice for the treatment of hyperlipidemia, with a different chemical structure and pharmacokinetic properties.
CP 775146 stands out due to its high affinity for PPARα and its robust hypolipidemic activity in vivo, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHBINQIFNIPV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044033 | |
| Record name | CP-775146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702680-17-9 | |
| Record name | 702680-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)

